

# Application Notes and Protocols for the Analytical Detection of Barium Phenolsulfonate

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## Compound of Interest

Compound Name: *Barium phenolsulfonate*

Cat. No.: *B15350539*

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These application notes provide detailed methodologies for the quantitative and qualitative analysis of **Barium Phenolsulfonate**. The protocols described herein are designed to be implemented in a standard analytical laboratory setting.

## Introduction

**Barium Phenolsulfonate** is a salt composed of a barium cation ( $\text{Ba}^{2+}$ ) and two phenolsulfonate anions. Accurate and precise analytical methods are crucial for its characterization, quality control, and formulation development in various industries, including pharmaceuticals. This document outlines validated analytical approaches for the determination of both the barium and the phenolsulfonate components of the molecule. The primary techniques covered are Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) for barium quantification and High-Performance Liquid Chromatography (HPLC) for the analysis of the phenolsulfonate anion.

## Quantitative Data Summary

The following table summarizes the performance characteristics of the recommended analytical methods for the determination of barium and phenolsulfonate.

Analytical Method	Analyte	Key Performance Parameters	Typical Values
ICP-AES	Barium	Wavelength	455.403 nm
Limit of Detection (LOD)	0.11 - 2 µg/L[1][2]		
Limit of Quantification (LOQ)	0.4 µg/L[2]		
Linearity (R <sup>2</sup> )	> 0.999		
Recovery	76 - 104%[2]		
Precision (RSD)	< 6%[2]		
HPLC-UV	Phenolsulfonate	Column	C18 Reverse Phase (e.g., 250 x 4.6 mm, 5µm)[3]
Mobile Phase	Acetonitrile:Water with 0.1% Formic Acid (Gradient)		
Detection Wavelength	270 nm[3]		
Limit of Detection (LOD)	~0.01 µg/mL[3]		
Limit of Quantification (LOQ)	~0.033 µg/mL[3]		
Linearity (R <sup>2</sup> )	> 0.999[3]		
Recovery	87 - 108%[4]		
Precision (RSD)	< 7%[4]		

## Experimental Protocols

### Determination of Barium by Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)

This protocol describes the quantification of barium in a **Barium Phenolsulfonate** sample.

### 3.1.1. Materials and Reagents

- **Barium Phenolsulfonate** sample
- Nitric Acid ( $\text{HNO}_3$ ), trace metal grade
- Deionized water ( $18.2 \text{ M}\Omega\cdot\text{cm}$ )
- Barium standard solution (1000 mg/L)
- Yttrium (Y) internal standard solution (optional)

### 3.1.2. Instrumentation

- Inductively Coupled Plasma - Atomic Emission Spectrometer (ICP-AES)
- Microwave digestion system (optional, for complex matrices)
- Calibrated volumetric flasks and pipettes

### 3.1.3. Sample Preparation

- Accurately weigh a suitable amount of **Barium Phenolsulfonate** sample (e.g., 100 mg) into a 50 mL volumetric flask.
- Add a small amount of deionized water to dissolve the sample.
- Add 1 mL of concentrated nitric acid to the flask.
- Bring the flask to volume with deionized water and mix thoroughly.
- If an internal standard is used, add the yttrium solution to all standards, blanks, and samples to a final concentration of 1 mg/L.
- Prepare a series of calibration standards from the barium standard solution in the range of 0.1 to 10 mg/L, matching the acid matrix of the sample solution.

### 3.1.4. ICP-AES Analysis

- Set up the ICP-AES instrument according to the manufacturer's instructions.
- Set the instrument parameters as follows (typical values):
  - RF Power: 1150 W
  - Plasma Gas Flow: 15 L/min
  - Auxiliary Gas Flow: 0.5 L/min
  - Nebulizer Gas Flow: 0.8 L/min
  - Wavelength: 455.403 nm<sup>[2]</sup>
  - Integration Time: 3 s
  - Replicates: 3
- Aspirate the blank solution to establish a baseline.
- Analyze the calibration standards in order of increasing concentration.
- Analyze the prepared sample solution(s).
- Analyze a calibration verification standard after every 10-15 samples to ensure instrument stability.

### 3.1.5. Data Analysis

- Construct a calibration curve by plotting the emission intensity of the barium standards against their known concentrations.
- Determine the concentration of barium in the sample solution from the calibration curve.
- Calculate the percentage of barium in the original **Barium Phenolsulfonate** sample using the following formula:

Where:

- C = Concentration of barium in the sample solution (mg/L)
- V = Final volume of the sample solution (mL)
- D = Dilution factor (if any)
- W = Weight of the **Barium Phenolsulfonate** sample (mg)

## Determination of Phenolsulfonate by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of the phenolsulfonate anion in a **Barium Phenolsulfonate** sample.

### 3.2.1. Materials and Reagents

- **Barium Phenolsulfonate** sample
- Phenolsulfonic acid sodium salt reference standard
- Acetonitrile (ACN), HPLC grade
- Formic Acid (HCOOH), HPLC grade
- Deionized water, HPLC grade (18.2 MΩ·cm)

### 3.2.2. Instrumentation

- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)[3]
- Analytical balance
- Calibrated volumetric flasks and pipettes
- Syringe filters (0.45 μm)

### 3.2.3. Chromatographic Conditions

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient Program:

Time (min)	%A	%B
0.0	95	5
10.0	50	50
15.0	5	95
20.0	5	95
20.1	95	5

| 25.0 | 95 | 5 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 270 nm<sup>[3]</sup>
- Injection Volume: 10 µL

### 3.2.4. Sample and Standard Preparation

- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of phenolsulfonic acid sodium salt reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to concentrations ranging from 1 to 100 µg/mL.

- Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of **Barium Phenolsulfonate** sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.
- Filter all solutions through a 0.45 µm syringe filter before injection.

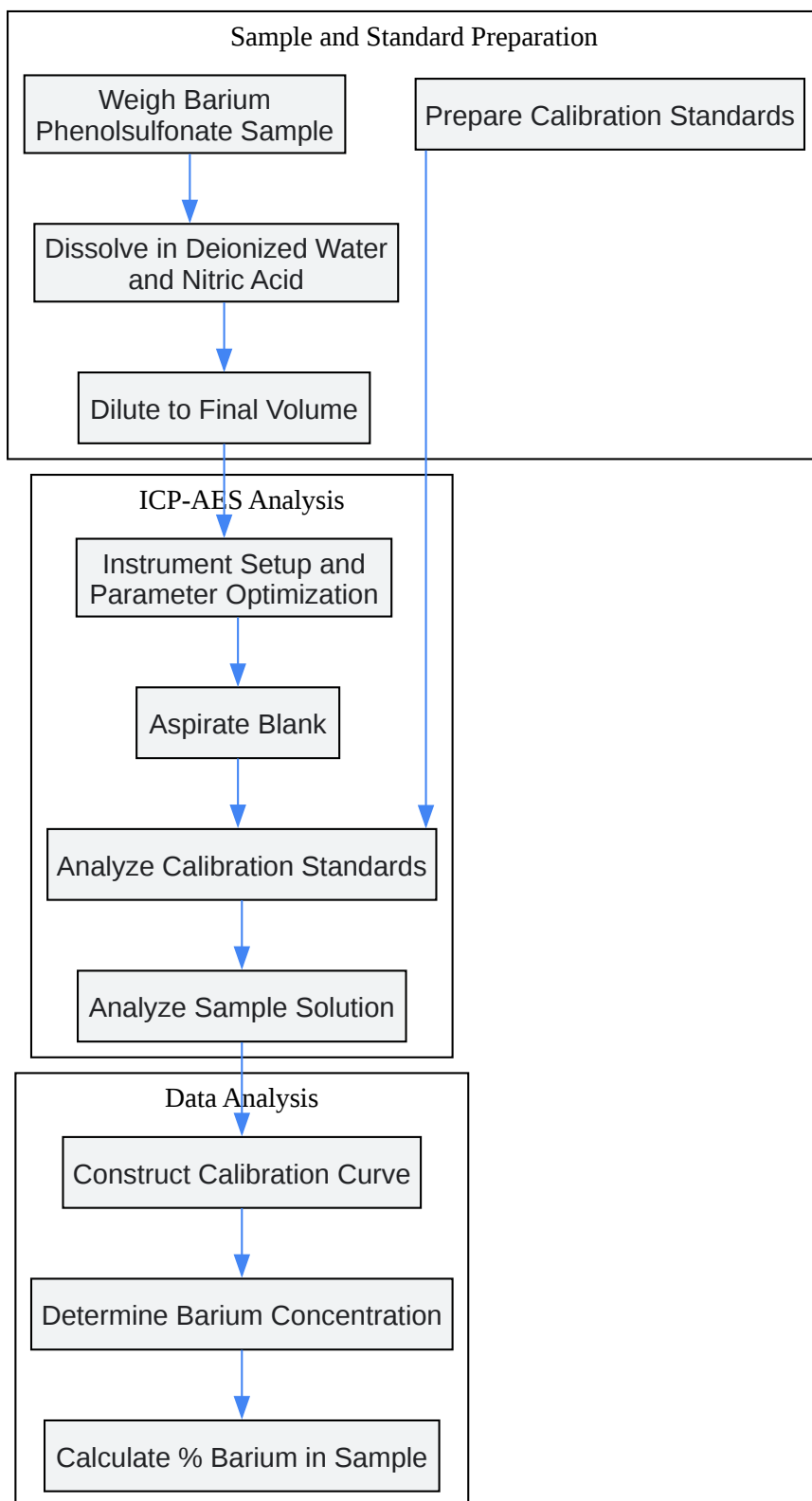
### 3.2.5. HPLC Analysis

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject the blank (Mobile Phase A) to ensure a clean baseline.
- Inject the standard solutions in order of increasing concentration to generate a calibration curve.
- Inject the sample solution(s).
- Inject a check standard after every 10-15 samples to monitor system suitability.

### 3.2.6. Data Analysis

- Identify the phenolsulfonate peak in the chromatograms based on the retention time of the reference standard.
- Construct a calibration curve by plotting the peak area of the phenolsulfonate standards against their known concentrations.
- Determine the concentration of phenolsulfonate in the sample solution from the calibration curve.
- Calculate the percentage of phenolsulfonate in the original **Barium Phenolsulfonate** sample.

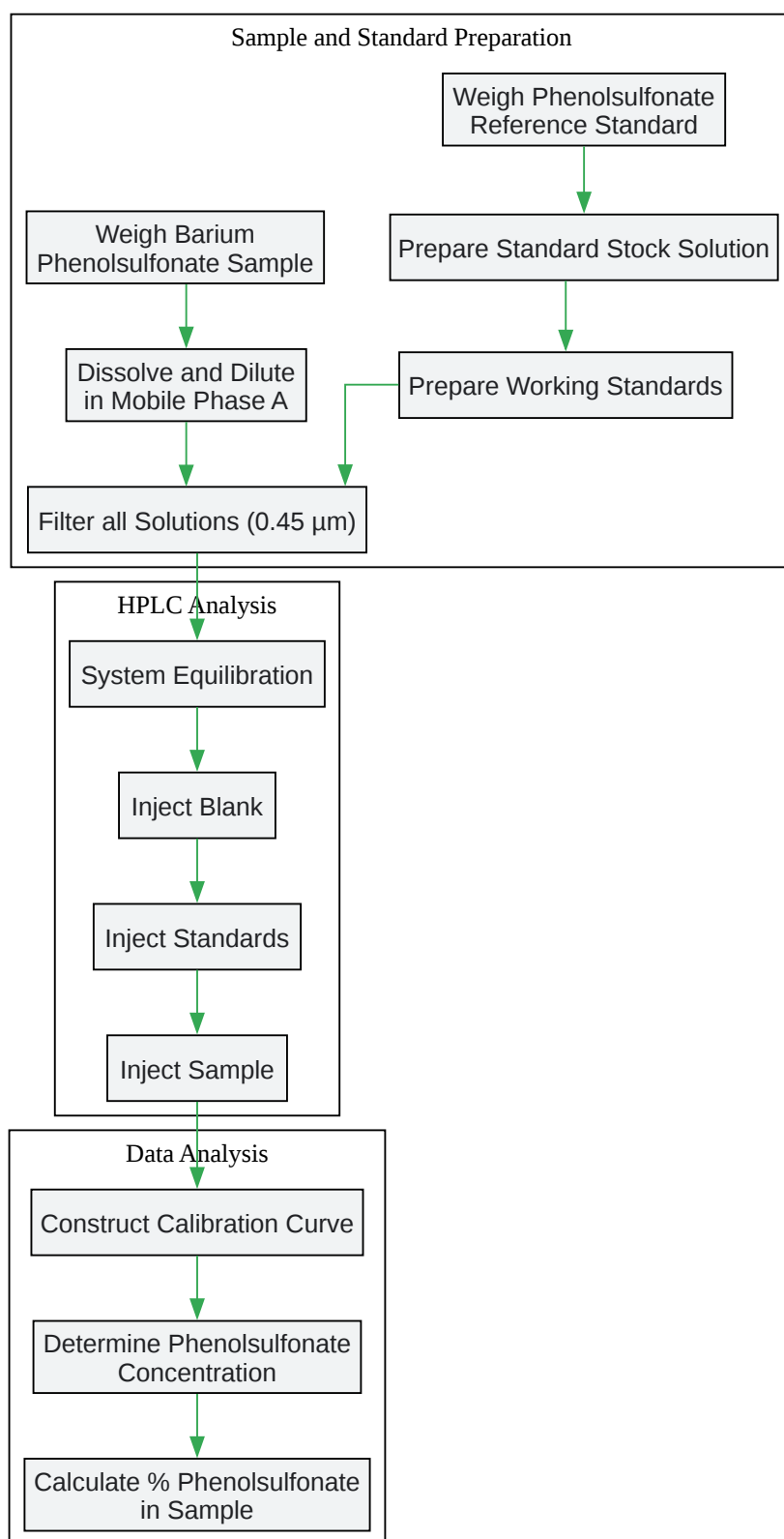
## Visualizations



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Caption: Workflow for the determination of Barium by ICP-AES.





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Caption: Workflow for the determination of Phenolsulfonate by HPLC.

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